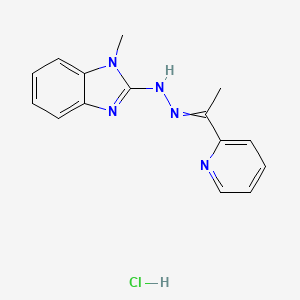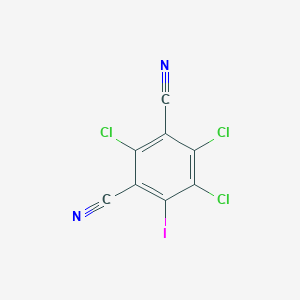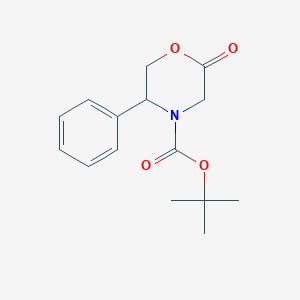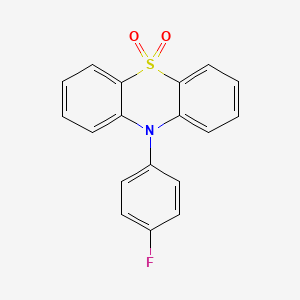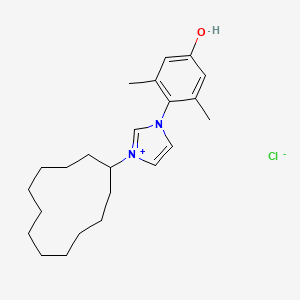
1-Cyclododecyl-3-(4-hydroxy-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclododecyl-3-(4-hydroxy-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclododecyl-3-(4-hydroxy-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the cyclododecyl group: This step may involve alkylation reactions using cyclododecyl halides.
Attachment of the hydroxy-dimethylphenyl group: This can be done through electrophilic aromatic substitution reactions.
Formation of the imidazolium salt: The final step involves the quaternization of the imidazole nitrogen with a suitable alkyl halide, followed by the addition of chloride ions to form the imidazolium chloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclododecyl-3-(4-hydroxy-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloride ion may result in the formation of new imidazolium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a catalyst or reagent in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclododecyl-3-(4-hydroxy-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride would depend on its specific application. Generally, imidazolium salts can interact with biological molecules through ionic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can affect molecular targets and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclododecyl-3-(4-hydroxyphenyl)-1H-imidazol-3-ium chloride: Similar structure but lacks the dimethyl groups.
1-Cyclododecyl-3-(2,6-dimethylphenyl)-1H-imidazol-3-ium chloride: Similar structure but lacks the hydroxy group.
Uniqueness
The presence of both the hydroxy and dimethyl groups in 1-Cyclododecyl-3-(4-hydroxy-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride may confer unique chemical properties, such as increased solubility, reactivity, or biological activity, compared to similar compounds.
Eigenschaften
Molekularformel |
C23H35ClN2O |
|---|---|
Molekulargewicht |
391.0 g/mol |
IUPAC-Name |
4-(3-cyclododecylimidazol-3-ium-1-yl)-3,5-dimethylphenol;chloride |
InChI |
InChI=1S/C23H34N2O.ClH/c1-19-16-22(26)17-20(2)23(19)25-15-14-24(18-25)21-12-10-8-6-4-3-5-7-9-11-13-21;/h14-18,21H,3-13H2,1-2H3;1H |
InChI-Schlüssel |
BHPWYZZBVUWEPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N2C=C[N+](=C2)C3CCCCCCCCCCC3)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


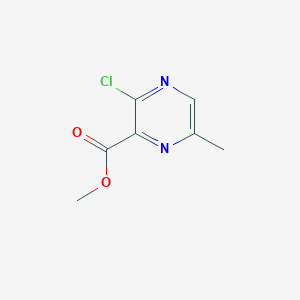
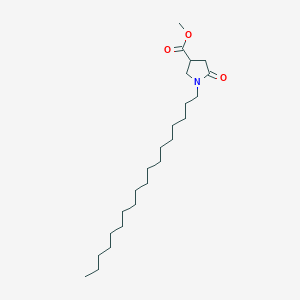
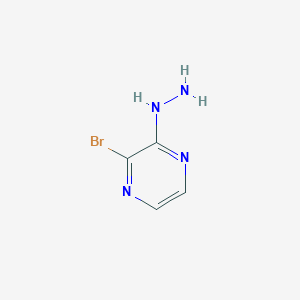
![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)
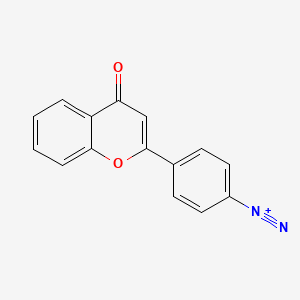
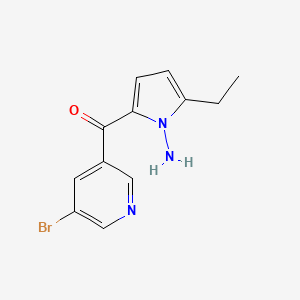
![4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12514798.png)
![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)

